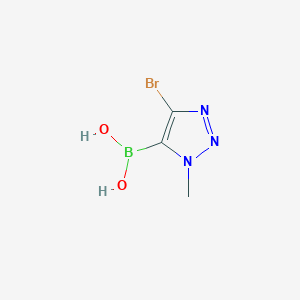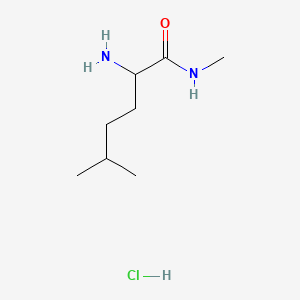
2-amino-N,5-dimethylhexanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,5-dimethylhexanamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,5-dimethylhexanamide hydrochloride typically involves the reaction of appropriate amines with hexanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as solvent extraction, distillation, and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,5-dimethylhexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-N,5-dimethylhexanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-amino-N,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N,N-dimethylacetamide hydrochloride
- N,N-dimethylglycinamide hydrochloride
- Cetilistat Impurity 18
Uniqueness
2-amino-N,5-dimethylhexanamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H19ClN2O |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
2-amino-N,5-dimethylhexanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-6(2)4-5-7(9)8(11)10-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H |
InChI Key |
RQFPQHSFZGNVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


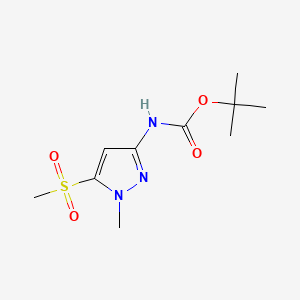
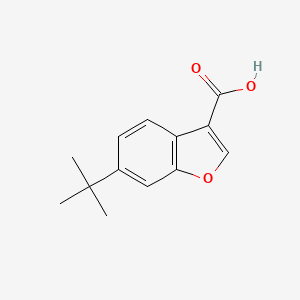
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)

![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)

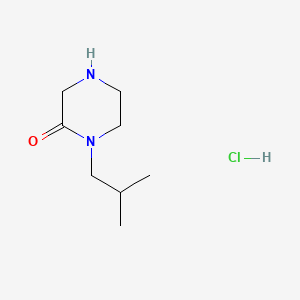
amine hydrochloride](/img/structure/B13463641.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
